molecular formula C10H13NO3 B3059240 (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 959574-09-5

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No.: B3059240
CAS No.: 959574-09-5
M. Wt: 195.21 g/mol
InChI Key: ALZYDSFTANAOHF-IUCAKERBSA-N
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a propanoic acid backbone with stereospecific hydroxy (C2) and amino (C3) groups in the (S,S)-configuration. The meta-tolyl (3-methylphenyl) substituent at C3 introduces aromatic hydrophobicity and steric bulk, distinguishing it from simpler amino acids. Its stereochemistry and substituent positioning are critical for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZYDSFTANAOHF-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376164
Record name (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-09-5
Record name (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as m-tolylacetic acid.

    Protection of Functional Groups: The amino and hydroxyl groups are protected using suitable protecting groups to prevent unwanted side reactions.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The m-tolyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Meta-Substituted Phenyl Analogs

Compound Name Substituent (Position) CAS Number Molecular Weight Key Properties/Applications
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid -F (meta) 1217649-15-4 199.18 Increased electronegativity; potential enhanced hydrogen bonding in bioactive contexts
(2S,3S)-3-Amino-2-hydroxy-3-(3-trifluoromethyl-phenyl)propanoic acid -CF₃ (meta) 959581-13-6 471.43 (Fmoc-protected) High lipophilicity; used in peptide synthesis for improved membrane permeability
Target compound (m-tolyl) -CH₃ (meta) N/A ~195.21 (calc.) Moderate lipophilicity; balance of steric bulk and hydrophobicity

Key Insights :

  • Electron-Donating Groups (e.g., -CH₃) : The m-tolyl group in the target compound offers a balance between hydrophobicity and steric hindrance, making it suitable for applications requiring moderate solubility and stability.

Ortho- and Para-Substituted Derivatives

Table 2: Positional Isomers

Compound Name Substituent (Position) CAS Number Molecular Weight Key Differences
(2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid -F (ortho) 959579-83-0 199.18 Steric hindrance near chiral centers; potential conformational constraints
(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid -F (para) 55652-55-6 199.18 Reduced steric effects; para-substitution may align with planar binding sites in enzymes

Key Insights :

  • Ortho-Substituents : Introduce steric clashes that may limit rotational freedom, affecting binding to rigid biological targets.
  • Para-Substituents : Allow for extended planar interactions, useful in targeting flat binding pockets (e.g., kinase ATP sites).

Stereochemical Variants

Table 3: Enantiomeric and Diastereomeric Comparisons

Compound Name Configuration CAS Number Key Implications
(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (R,R) 959573-06-9 Potential loss of target affinity due to mismatched stereochemistry
(2S)-3-Amino-2-hydroxypropanoic acid (2S) at C2; no aryl 632-11-1 Simplified structure; baseline for studying aryl group contributions

Key Insights :

  • The (2S,3S) configuration in the target compound is critical for compatibility with chiral enzymatic or receptor-binding environments.
  • Removal of the aryl group (as in ) eliminates steric and electronic contributions, highlighting the m-tolyl group's role in molecular recognition.

Non-Phenyl Analogs

Table 4: Heterocyclic and Aliphatic Derivatives

Compound Name Structural Feature CAS Number Key Applications
(2S)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridine ring (N-heterocycle) N/A Enhanced solubility and metal coordination; used in metalloenzyme inhibitors
Fmoc-(3S)-3-amino-3-cyclopentylpropanoic acid Cyclopentyl substituent 1260609-14-0 Increased hydrophobicity; useful in lipidated peptide design

Key Insights :

  • Heterocycles : Introduce polarity and metal-binding capacity, expanding utility in catalysis or chelation therapy.
  • Aliphatic Groups : Provide conformational flexibility or mimic natural lipid side chains (e.g., in antimicrobial peptides).

Biological Activity

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid, also known as m-tolyl alanine, is a chiral amino acid derivative that exhibits notable biological activity. This compound is characterized by the presence of an amino group, a hydroxyl group, and a m-tolyl group attached to a propanoic acid backbone. Its unique structure contributes to its diverse applications in medicinal chemistry and biochemical research.

PropertyValue
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.215 g/mol
Density1.284 g/cm³ (20 °C)
Boiling Point408 °C
CAS Number959574-09-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules such as proteins and enzymes, potentially influencing their structure and function. The m-tolyl group enhances the compound's binding affinity due to its hydrophobic nature, which can stabilize interactions with lipid membranes and protein surfaces.

1. Medicinal Chemistry

This compound is utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects in treating neurological disorders by modulating neurotransmitter systems and enhancing synaptic plasticity.

2. Biochemical Research

The compound plays a significant role in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and enzyme-substrate interactions, contributing to advancements in biochemistry.

3. Industrial Applications

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it valuable in creating polymers and coatings with enhanced flexibility and durability.

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage by enhancing antioxidant enzyme activity.

Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

Comparison with Similar Compounds

CompoundStructural DifferenceUnique Properties
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acidPhenyl group instead of m-tolylDifferent binding affinities
(2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acidp-Tolyl group instead of m-tolylVariations in hydrophobic interactions

The presence of the m-tolyl group in this compound imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and binding interactions, making it particularly valuable for specific applications in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

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